3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide
Description
3-Chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide (hereafter referred to as the "target compound") is a chloro-substituted propanamide derivative featuring a 5-oxopyrrolidin-3-yl moiety and a 4-methylphenyl group. Its molecular formula is C₁₇H₂₁ClN₂O₂ (molecular weight ≈ 332.82 g/mol).
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-11-4-6-13(7-5-11)19-9-12(8-14(19)20)18-15(21)16(2,3)10-17/h4-7,12H,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVIIDDUEHXJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chloro and dimethyl groups. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural elements include:
- 5-Oxopyrrolidin-3-yl group : A lactam ring that may confer rigidity and hydrogen-bonding capacity.
- 4-Methylphenyl substituent : A hydrophobic aromatic group influencing lipophilicity and target affinity.
Comparisons with analogous compounds are outlined below:
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ()
- Molecular Formula: C₁₄H₁₆ClF₃NO
- Molecular Weight : 306.74 g/mol
- Key Features: 4-Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s 4-methylphenyl group. Biological Activity: Acts as an allosteric inhibitor of Staphylococcus aureus D-alanyl-D-alanine ligase (StaDdl) with Ki = 4 μM, demonstrating non-competitive inhibition .
N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()
- Molecular Formula : C₂₂H₂₉ClN₂O₂
- Molecular Weight : 388.92 g/mol
- Key Features: Cyclohexyl and methylene groups: Increase hydrophobicity and conformational flexibility. Synthesis: Achieved in 78% yield via sodium hydride-mediated alkylation, suggesting efficient methodology for pyrrolidinone derivatives .
- Contrast : The absence of a 4-methylphenyl group and presence of a cyclohexyl substituent may alter pharmacokinetic properties (e.g., solubility, membrane penetration).
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide ()
- Molecular Formula : C₂₉H₃₆ClN₇O₂
- Molecular Weight : 574.11 g/mol
- Structural Complexity: Demonstrates how additional substituents (e.g., methoxy, indole) can broaden biological targeting but complicate synthesis .
Physicochemical and Pharmacological Comparison
Mechanistic Insights
- Enzyme Inhibition: The compound’s allosteric inhibition mechanism contrasts with competitive inhibitors like D-cycloserine, highlighting the role of chloro-propanamide derivatives in novel antibiotic strategies .
- Structure-Activity Relationships (SAR) :
- Chlorine Position : Meta/para chloro substituents (as in the target compound and ) may optimize steric and electronic interactions with enzyme active sites.
- Aromatic Substitutents : Electron-withdrawing groups (e.g., CF₃ in ) enhance binding affinity but may reduce metabolic stability compared to methyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
